molecular formula C22H20N6O8S3 B4138069 2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B4138069
M. Wt: 592.6 g/mol
InChI Key: YYWYJGQNPIQWDE-UHFFFAOYSA-N
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Description

2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound featuring multiple functional groups, including pyrimidine, sulfonamide, and thieno structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves multiple steps, starting with the preparation of the pyrimidine and thieno intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of 2,6-dimethoxypyrimidine with appropriate sulfonylating agents to introduce the sulfonamide group.

    Thieno Intermediate Synthesis: The thieno ring is synthesized through a series of cyclization reactions involving sulfur-containing reagents.

    Coupling Reactions: The pyrimidine and thieno intermediates are coupled using a series of condensation reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.

    Purification Techniques: Including crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include:

    Signal Transduction Pathways: Affecting cellular communication and response mechanisms.

    Metabolic Pathways: Altering the metabolism of specific substrates or products within the cell.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyrimidine: Shares the pyrimidine core structure but lacks the sulfonamide and thieno groups.

    Sulfonamides: A class of compounds with similar sulfonamide functional groups but different core structures.

    Thieno[2,3-d]pyrimidines: Compounds with similar thieno and pyrimidine rings but varying substituents.

Uniqueness

2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWYJGQNPIQWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-{[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

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